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Compound of Interest

Compound Name: Bix 01294

Cat. No.: B1192386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bix 01294 is a potent and selective small molecule inhibitor of the histone methyltransferases

G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These

enzymes play a crucial role in gene silencing by catalyzing the mono- and dimethylation of

histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with

transcriptional repression. By inhibiting G9a and GLP, Bix 01294 can induce changes in

chromatin structure, leading to the reactivation of silenced genes. This property has made it a

valuable tool in various research areas, including stem cell biology, oncology, and neurobiology,

for investigating the roles of histone methylation in cellular processes and as a potential

therapeutic agent.

Chemical Structure and Properties
Bix 01294 is a diazepin-quinazolin-amine derivative with the following chemical identity:

IUPAC Name: 6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-phenylpiperidin-4-

yl)quinazolin-4-amine[1]

CAS Number: 935693-62-2[1]

Molecular Formula: C₂₇H₃₆N₆O₂[1]
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SMILES:

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5=CC=CC=C5)OC)OC[1]

Physicochemical Properties
Property Value Reference

Molecular Weight 476.6 g/mol [1]

Appearance Yellow Solid [2]

Solubility
Soluble in DMSO (84.17

mg/mL, 171.55 mM)
[2]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year
[2]

Pharmacological Properties
Mechanism of Action
Bix 01294 is a reversible and highly selective inhibitor of G9a and GLP histone

methyltransferases.[3] It exerts its inhibitory effect by competing with the histone substrate for

binding to the enzyme's active site.[4] This inhibition leads to a global reduction in the levels of

H3K9me2, thereby modulating gene expression.[3]

Potency and Selectivity
Bix 01294 exhibits potent inhibitory activity against G9a and GLP, with varying IC₅₀ values

reported depending on the assay conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7797660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4326523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4326523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4326523/
https://www.benchchem.com/product/b1192386?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24322755/
https://www.jcancer.org/v12p1011.htm
https://pubmed.ncbi.nlm.nih.gov/24322755/
https://www.benchchem.com/product/b1192386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC₅₀ (in vitro) Cell-based Assay Reference

G9a 1.7 µM
4.1 µM (reduction of

H3K9me2 in ES cells)
[5]

GLP 0.7 µM - [4]

NSD1, NSD2, NSD3 40 - 112 µM - [4]

Ebolavirus entry 0.966 µM HeLa cells [5]

Plasmodium

falciparum
13.0 nM

Intraerythrocytic

replication
[6]

Bix 01294 shows high selectivity for G9a and GLP, with no significant activity observed against

other histone methyltransferases at concentrations up to 37 µM.[4]

Biological Effects and Signaling Pathways
Bix 01294 induces a range of biological effects in various cell types, primarily through the

modulation of gene expression and the induction of specific signaling pathways.

Apoptosis
Bix 01294 has been shown to induce apoptosis in several cancer cell lines. This process is

mediated through both the intrinsic and extrinsic apoptotic pathways.

Intrinsic Pathway: Bix 01294 treatment leads to the downregulation of the anti-apoptotic

protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7] This shift in the

Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of

cytochrome c and the activation of caspase-9 and caspase-3.[7]

Extrinsic Pathway: The compound upregulates the expression of death receptors DR4 and

DR5 on the cell surface.[1] Binding of their respective ligands can then trigger the activation

of caspase-8 and the downstream executioner caspases.
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Bix 01294-induced apoptotic signaling pathways.

Autophagy
Bix 01294 is also a known inducer of autophagy, a cellular process involving the degradation of

cellular components through the lysosomal machinery. In some cancer cells, BIX-01294-

induced autophagy is associated with cell death.[8] Mechanistically, it can impair autophagic
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flux by inhibiting the activation of lysosomal cathepsin D, leading to the accumulation of

autophagosomes.[8]
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Bix 01294-induced autophagy and cell death.

Endoplasmic Reticulum (ER) Stress
In some cellular contexts, Bix 01294 can induce endoplasmic reticulum (ER) stress. This can

lead to the unfolded protein response (UPR), which can have both pro-survival and pro-

apoptotic outcomes. Bix 01294 has been shown to upregulate the expression of PMAIP1

(Noxa) through the activation of the DDIT3 (CHOP) transcription factor, a key component of the

ER stress-induced apoptotic pathway.[2] Furthermore, it can downregulate the deubiquitinase

USP9X, leading to a decrease in the anti-apoptotic protein MCL1.[2]
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Bix 01294-induced ER stress signaling pathway.

Experimental Protocols
Histone Methyltransferase (HMT) Assay (In Vitro)
This protocol is adapted from a general fluorescence-based SAHH-coupled assay.

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5),

50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 1% DMSO.

Substrate Addition: Add the biotinylated H3 (1-21) peptide substrate to a final concentration

of 5 µM and S-adenosyl-L-methionine (AdoMet) to a final concentration of 0.1 mM.
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Compound Addition: Add Bix 01294 at various concentrations to the reaction mixture.

Enzyme Initiation: Initiate the reaction by adding recombinant human G9a enzyme (residues

786-1210).

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

Detection: The production of S-adenosyl-L-homocysteine (SAH) is coupled to the oxidation

of a fluorogenic substrate by SAH hydrolase (SAHH), and the resulting fluorescence is

measured to determine enzyme activity.

Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is a colorimetric assay for determining cell number, based on the measurement of

cellular protein content.

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach

overnight.

Compound Treatment: Treat the cells with various concentrations of Bix 01294 for the

desired duration (e.g., 24, 48, or 72 hours).

Cell Fixation: Gently wash the cells with PBS and fix them by adding 10% (w/v)

trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

Washing: Wash the plates five times with water to remove the TCA.

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room

temperature for 30 minutes.

Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye.

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Western Blotting for Histone Modifications
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This protocol is used to assess the levels of specific histone modifications, such as H3K9me2,

in cells treated with Bix 01294.

Cell Lysis: Treat cells with Bix 01294, then harvest and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them

by size using SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

H3K9me2 overnight at 4°C. A primary antibody against total histone H3 should be used as a

loading control.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Conclusion
Bix 01294 is a valuable chemical probe for studying the biological roles of G9a and GLP

histone methyltransferases. Its ability to modulate gene expression through the inhibition of

H3K9 methylation has provided significant insights into the epigenetic regulation of various

cellular processes, including apoptosis, autophagy, and the ER stress response. The detailed

understanding of its chemical properties, pharmacological actions, and effects on signaling

pathways, as outlined in this guide, will aid researchers and drug development professionals in

utilizing Bix 01294 effectively in their studies and in the exploration of its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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